molecular formula C7H16Cl2N2 B13905313 trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride

trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride

Cat. No.: B13905313
M. Wt: 199.12 g/mol
InChI Key: NQSFFBGSZKBOTL-GPJOBVNKSA-N
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Description

trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride (CAS 2716848-76-7) is a high-value chemical building block of significant interest in medicinal chemistry and neuroscience research. This compound features the octahydropyrrolo[3,4-c]pyrrole scaffold, a privileged structure recognized as an effective piperazine isostere that can enhance potency and improve drug-like properties in small molecule therapeutics . The molecular formula is C7H16Cl2N2 with a molecular weight of 199.12 g/mol . The dihydrochloride salt form offers improved solubility and handling characteristics for experimental work. This scaffold has demonstrated particular utility in central nervous system (CNS) drug discovery, serving as a core structural element in negative allosteric modulators (NAMs) of metabotropic glutamate receptor 1 (mGlu1) . Research indicates that compounds built on this framework exhibit potent functional activity in blocking glutamate-induced calcium mobilization, making them valuable pharmacological tools for studying mGlu1-related pathways . Beyond mGlu1 research, the octahydropyrrolo[3,4-c]pyrrole chemotype has been successfully employed in developing ligands for various neuropharmacological targets, including muscarinic acetylcholine receptors, orexin receptors, nicotinic acetylcholine receptors, and cannabinoid receptors . The trans-2-methyl configuration provides defined stereochemistry critical for structure-activity relationship studies. This product is provided for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

IUPAC Name

(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c1-9-4-6-2-8-3-7(6)5-9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m1../s1

InChI Key

NQSFFBGSZKBOTL-GPJOBVNKSA-N

Isomeric SMILES

CN1C[C@H]2CNC[C@@H]2C1.Cl.Cl

Canonical SMILES

CN1CC2CNCC2C1.Cl.Cl

Origin of Product

United States

Preparation Methods

Cycloaddition-Based Synthesis

3.1 [3 + 2] Cycloaddition of Azomethine Ylides

  • The bicyclic pyrrolo[3,4-c]pyrrole core can be efficiently constructed by [3 + 2] cycloaddition reactions between azomethine ylides (generated in situ from imines and α-amino acids or related precursors) and electron-deficient olefins.
  • This method allows for regio- and stereoselective formation of the bicyclic ring system, favoring the trans isomer due to steric and electronic factors.
  • Typical yields range from 70% to 85%, with high diastereoselectivity.

3.2 Reaction Conditions

  • Metal-free conditions are often employed to avoid contamination and side reactions.
  • Solvents such as toluene or xylenes at reflux temperatures facilitate the cycloaddition.
  • Reaction times vary from several hours to overnight depending on substrate reactivity.
Parameter Typical Conditions Outcome
Temperature 110–140 °C (reflux in toluene) High yield, good diastereoselectivity
Solvent Toluene, Xylenes Stable reaction medium
Catalyst None (metal-free) Clean product formation
Yield 70–85% Predominantly trans isomer

Three-Component Bicyclization Method

  • A novel and efficient method involves a one-pot three-component bicyclization reaction using isocyanides, dialkyl acetylenedicarboxylates, and aroylacrylic acids.
  • This metal-free approach yields the bicyclic pyrrolo[3,4-c]pyrrole core with excellent diastereoselectivity favoring the trans isomer (>95:5 cis:trans ratio).
  • Proton transfer equilibria studied by deuterium exchange experiments confirm the formation of the thermodynamically favored trans isomer.
Reaction Type Yield (%) Diastereoselectivity (cis:trans) Reference
Three-component bicyclization 83 >95:5

Spiro Compound Synthesis via Azomethine Ylides

  • Reaction of ninhydrin with primary amines (e.g., benzylamine) generates azomethine ylides that undergo cycloaddition with maleimides to form spiro compounds related to octahydropyrrolo[3,4-c]pyrroles.
  • This method provides access to regio- and stereochemically defined products, which can be further transformed into the target dihydrochloride salt.
  • Characterization by NMR and IR spectroscopy confirms the regiochemistry and stereochemistry of the products.

Confirmation of Stereochemistry

  • The trans configuration of 2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole is confirmed by X-ray crystallography, revealing absolute stereochemistry typically as (3aR,6aS).
  • NMR coupling constants, especially vicinal proton-proton coupling (3JHH), provide insights into ring puckering and substituent orientation, distinguishing axial and equatorial positions consistent with the trans isomer.
  • These methods ensure the correct stereochemical assignment critical for biological activity.

Conversion to Dihydrochloride Salt

  • The free base of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
  • This salt formation enhances solubility and stability, facilitating handling and downstream applications.
  • The dihydrochloride salt is typically isolated as a crystalline solid with improved storage properties.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Diastereoselectivity Notes
[3 + 2] Cycloaddition Azomethine ylides + electron-deficient olefins 70–85 High (trans favored) Metal-free, reflux in toluene
Three-component bicyclization Isocyanides + dialkyl acetylenedicarboxylates + aroylacrylic acids 83 >95:5 (trans) One-pot, metal-free
Spiro compound synthesis Ninhydrin + primary amines + maleimides 70–85 Single product Confirmed by NMR and IR
Salt formation HCl treatment of free base Quantitative N/A Enhances solubility and stability

Research Findings and Notes

  • The trans isomer of 2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole is thermodynamically favored and exhibits enhanced biological activity compared to the cis isomer.
  • Metal-free synthetic routes are preferred to avoid heavy metal contamination in pharmaceutical intermediates.
  • Proton transfer equilibria and stereochemical outcomes are supported by deuterium exchange and NMR studies.
  • The dihydrochloride salt form improves physicochemical properties relevant for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride is a chemical compound featuring a unique bicyclic structure that includes a pyrrole ring fused to a cyclohexane-like moiety. It has garnered attention for its potential therapeutic applications, especially in antiviral and anti-inflammatory treatments. Research indicates that it functions as an antagonist for chemokine receptors, particularly CCR5, which is significant in the context of HIV infection and other inflammatory diseases. This receptor antagonism may help in preventing viral entry into cells, thus providing a potential therapeutic avenue for treating HIV/AIDS and related conditions.

Scientific Research Applications

This compound exhibits notable biological activities and several applications:

  • Antiviral Therapies Research indicates that this compound functions as an antagonist for chemokine receptors, particularly CCR5, which is significant in the context of HIV infection. This receptor antagonism may help in preventing viral entry into cells, thus providing a potential therapeutic avenue for treating HIV/AIDS and related conditions.
  • Anti-inflammatory Treatments It has potential therapeutic applications in anti-inflammatory treatments. H4 receptor ligands should thus be suitable for the treatment of various inflammatory disorders .
  • Histamine H4 Receptor Ligands The octahydropyrrolo[3,4-c]pyrrole derivatives of the present invention are histamine H4 receptor ligands and have therefore a number of therapeutic applications, particularly in the treatment of asthma and allergic rhinitis .

Data Table: Comparison with Similar Compounds

Compound NameStructure TypeKey Features
Octahydropyrrolo[3,4-c]pyrroleBicyclic amineLacks methyl substitution; different biological activity
2-MethylpyrrolidineSaturated nitrogen heterocycleSimpler structure; used in organic synthesis
PyrrolidineSaturated nitrogen heterocycleBasic amine; widely used in medicinal chemistry
cis-2-Methyloctahydropyrrolo[3,4-c]pyrroleNot specifiedCat. No.: A269050

Mechanism of Action

The mechanism of action of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Structural Features References
trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride C₇H₁₆Cl₂N₂ 199.12 1187927-43-0 ≥96% Trans-2-methyl, bicyclic pyrrolidine
cis-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride C₇H₁₆Cl₂N₂ 199.12 1338729-66-0 98% Cis-2-methyl, bicyclic pyrrolidine
2-Phenyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride C₁₂H₁₈Cl₂N₂ 261.19 Not provided N/A Phenyl substituent at 2-position
4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride C₇H₁₆Cl₂N₂O 219.12 810680-56-9 N/A Oxazine ring (O-atom), 4-methyl substituent
2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride C₆H₁₂Cl₂N₄ 211.10 Not provided N/A Pyrazole ring, partial saturation
2,3a,6a-Trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride C₉H₂₀Cl₂N₂ 227.17 2094924-99-7 ≥95% Three methyl groups, increased steric bulk
cis-Octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride (unsubstituted analog) C₆H₁₄Cl₂N₂ 185.09 1326303-37-0 N/A No methyl substituent, cis-configuration

Stereochemical Variants: cis- vs. trans-2-Methyl Derivatives

  • trans-2-Methyl derivative : The trans-configuration reduces steric clash between the methyl group and the pyrrolidine ring, enhancing conformational stability.

Substituent Modifications

  • Phenyl-substituted analog (2-phenyl derivative): The bulky phenyl group increases lipophilicity but reduces aqueous solubility. This compound is discontinued, suggesting challenges in synthesis or stability.
  • Trimethyl-substituted analog (2,3a,6a-trimethyl derivative): Additional methyl groups introduce significant steric hindrance, likely limiting its utility in flexible binding sites.

Ring System Variations

  • Pyrazole derivative (tetrahydropyrrolo[3,4-c]pyrazole): Partial saturation of the pyrazole ring reduces rigidity, which may affect its pharmacokinetic profile.

Unsubstituted Analog

  • cis-Octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride (CAS 1326303-37-0): The absence of a methyl group decreases molecular weight (185.09 g/mol) and may improve solubility but reduce target affinity.

Biological Activity

Trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride is a bicyclic compound notable for its potential therapeutic applications, particularly in antiviral and anti-inflammatory treatments. Its unique structure includes a pyrrole ring fused to a cyclohexane-like moiety, contributing to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₄Cl₂N₂
  • Molecular Weight : Approximately 199.12 g/mol
  • Structure : The compound features a bicyclic structure that enhances its interaction with biological targets.

This compound primarily acts as an antagonist for chemokine receptors, particularly CCR5. This receptor is crucial in HIV infection and inflammatory responses. By blocking CCR5, the compound may prevent viral entry into host cells, offering a therapeutic strategy for treating HIV/AIDS and related conditions.

Biological Activities

  • Antiviral Activity :
    • The compound has shown significant efficacy against HIV by inhibiting the CCR5 receptor, which is essential for viral entry into cells .
    • In vitro studies demonstrate its ability to reduce viral load in infected cell lines.
  • Anti-inflammatory Effects :
    • Research indicates that this compound can modulate inflammatory responses by affecting leukocyte migration and cytokine production.
    • It has been investigated for its potential to treat conditions such as asthma and allergic rhinitis due to its action on inflammatory pathways .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntiviralCCR5 receptor antagonist,
Anti-inflammatoryModulation of leukocyte migration
AnalgesicSynergistic effects with peptide structures

Case Studies

  • CCR5 Antagonism in HIV Treatment :
    • A study demonstrated that this compound effectively reduced HIV infection rates in vitro by blocking CCR5 receptors on human T cells. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent against HIV/AIDS.
  • Inflammation Reduction :
    • In experimental models of asthma, the compound reduced eosinophil infiltration and cytokine levels in bronchoalveolar fluid. This suggests its utility in managing allergic responses and other inflammatory conditions .
  • Analgesic Properties :
    • Recent research explored the analgesic effects of bioconjugates containing this compound combined with peptide sequences known for anti-inflammatory activity. Results showed a significant reduction in pain response in animal models, indicating potential applications in pain management .

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